molecular formula C13H19O4P B3266044 Dimethyl (2-oxo-5-phenylpentyl)phosphonate CAS No. 41640-05-5

Dimethyl (2-oxo-5-phenylpentyl)phosphonate

Cat. No.: B3266044
CAS No.: 41640-05-5
M. Wt: 270.26 g/mol
InChI Key: ZVTZGGAWAWFQOO-UHFFFAOYSA-N
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Description

Historical Development and Significance of α-Ketophosphonates in Organic Synthesis

The journey of α-ketophosphonates is intrinsically linked to the development of phosphonate (B1237965) chemistry. The seminal work of August Michaelis in 1898 and later, Aleksandr Arbuzov, laid the foundation for the synthesis of phosphonates through what is now known as the Michaelis-Arbuzov reaction. wikipedia.org This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, provided a reliable method for forming the crucial carbon-phosphorus bond. wikipedia.org

Over the years, the synthetic utility of phosphonates has expanded dramatically. The development of the Horner-Wadsworth-Emmons (HWE) reaction in the mid-20th century was a landmark achievement. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, leading to the formation of alkenes with a high degree of stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct makes the purification of the desired alkene product significantly easier compared to the related Wittig reaction. wikipedia.org

α-Ketophosphonates, as a specific class of phosphonates, emerged as particularly valuable building blocks due to the presence of the ketone functionality, which allows for a wide range of subsequent chemical modifications.

Overview of the Structural Features and Synthetic Utility of Dimethyl (2-oxo-5-phenylpentyl)phosphonate

This compound possesses a distinct molecular architecture that dictates its reactivity. The key features include a dimethyl phosphonate group attached to a methylene (B1212753) carbon, which is in turn bonded to a carbonyl group. The pentyl chain with a terminal phenyl group provides a lipophilic character to the molecule.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 41640-05-5
Molecular Formula C13H19O4P
Molecular Weight 270.27 g/mol

The primary synthetic utility of this compound lies in its application as a precursor in the Horner-Wadsworth-Emmons reaction. The protons on the carbon atom adjacent to both the phosphonate and the carbonyl group are acidic and can be readily removed by a base to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a new carbon-carbon double bond. The presence of the phenylpentyl group allows for the introduction of this specific carbon framework into the target molecule.

Contextualization within Phosphonate Chemistry and its Broader Academic Relevance

The study and application of this compound are firmly situated within the broader field of phosphonate chemistry. This area of organophosphorus chemistry continues to be a vibrant field of research due to the diverse applications of phosphonate-containing molecules.

Phosphonates are not only important reagents in organic synthesis but are also found in a variety of biologically active molecules and materials. Their isosteric and isoelectronic relationship with phosphates makes them interesting candidates for the design of enzyme inhibitors and therapeutic agents. Furthermore, the carbon-phosphorus bond is generally stable to hydrolysis, which imparts desirable properties to phosphonate-containing drugs and materials.

The academic relevance of phosphonate chemistry is underscored by the continuous development of new synthetic methodologies for their preparation and the exploration of their novel applications in catalysis, materials science, and medicinal chemistry. The specific compound, this compound, serves as a case in point, demonstrating the power and versatility of this class of organophosphorus compounds in enabling the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethoxyphosphoryl-5-phenylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O4P/c1-16-18(15,17-2)11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTZGGAWAWFQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712268
Record name Dimethyl (2-oxo-5-phenylpentyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41640-05-5
Record name Dimethyl (2-oxo-5-phenylpentyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2 Oxo 5 Phenylpentyl Phosphonate

Classical Approaches to α-Ketophosphonate Synthesis

Traditional methods for synthesizing α-ketophosphonates have been well-established, primarily relying on the Michaelis-Arbuzov reaction and the oxidation of α-hydroxyphosphonates. These foundational strategies have been instrumental in accessing a wide array of phosphonate (B1237965) compounds.

Application of the Michaelis-Arbuzov Reaction to Precursors of the Chemical Compound

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents a general method for preparing α-ketophosphonates. arkat-usa.orgwikipedia.orgchem-station.com This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an acyl chloride. arkat-usa.org In the context of synthesizing Dimethyl (2-oxo-5-phenylpentyl)phosphonate, this would involve the reaction of trimethyl phosphite with 5-phenylpentanoyl chloride.

The mechanism commences with the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the acyl chloride, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide anion attacks one of the alkyl groups on the phosphorus, resulting in the final α-ketophosphonate product and an alkyl halide. wikipedia.org While effective, this method is particularly well-suited for simple aliphatic and aromatic acid chlorides. arkat-usa.org A variation of this reaction, known as the Perkow reaction, can sometimes occur, leading to the formation of enol phosphates, especially with α-haloketones. chem-station.comrsc.org

Table 1: Key Features of the Michaelis-Arbuzov Reaction for α-Ketophosphonate Synthesis
FeatureDescription
Reactants Trialkyl phosphite and an acyl chloride
Product α-Ketophosphonate
Mechanism Nucleophilic attack by phosphorus, formation of a phosphonium intermediate, and subsequent dealkylation by the halide anion. wikipedia.org
Scope Generally applicable to a variety of acid chlorides, though limitations can exist. arkat-usa.org

Oxidation of α-Hydroxyphosphonates as a Synthetic Route

An alternative and widely used classical approach for the synthesis of α-ketophosphonates is the oxidation of the corresponding α-hydroxyphosphonates. arkat-usa.orgtandfonline.com This two-step process begins with the synthesis of the α-hydroxyphosphonate precursor, which can be readily prepared through the Pudovik or Abramov reaction, involving the addition of a dialkyl phosphite to an aldehyde. nih.govmdpi.com For the target molecule, this would entail the reaction of dimethyl phosphite with 5-phenylpentanal.

The subsequent oxidation of the resulting α-hydroxyphosphonate, dimethyl (1-hydroxy-5-phenylpentyl)phosphonate, yields the desired this compound. A variety of oxidizing agents have been employed for this transformation, including high-valent metal oxides like manganese dioxide (MnO2) and chromium trioxide (CrO3), as well as their salts such as potassium permanganate (B83412) (KMnO4). arkat-usa.orgmdpi.com However, these methods often require stoichiometric amounts of toxic metal salts and can generate significant inorganic waste. arkat-usa.org More modern and milder oxidizing agents like the Dess-Martin periodinane have been shown to be highly efficient for this conversion under ambient conditions, offering a metal-free alternative. arkat-usa.orgresearchgate.netresearchgate.net

Table 2: Comparison of Oxidizing Agents for α-Hydroxyphosphonate Oxidation
Oxidizing AgentConditionsAdvantagesDisadvantages
KMnO4 Solvent-free or in dry benzeneHigh efficiencyUse of toxic heavy metal arkat-usa.orgmdpi.com
CrO3-based reagents (PCC, PDC) VariousEffective for many substratesToxicity and waste generation arkat-usa.orgtandfonline.com
Dess-Martin Periodinane Ambient temperature, CH2Cl2Metal-free, mild conditions, short reaction timesStoichiometric use of reagent arkat-usa.orgresearchgate.netresearchgate.net

Preparation of the 2-oxo-5-phenylpentyl Carbon Skeleton Precursor

The synthesis of the core carbon framework, specifically 5-phenyl-2-pentanone, is a critical step in preparing precursors for the aforementioned reactions. chemeo.comnih.gov One common method to construct this skeleton is through the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate (B1235776) with 3-phenylpropyl bromide, followed by hydrolysis and decarboxylation to yield the target ketone.

Another approach involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid to produce 5-chloro-2-pentanone. orgsyn.org This intermediate can then be coupled with a phenyl group, for instance, via a Grignard reagent or other organometallic coupling reactions, to furnish the 5-phenyl-2-pentanone skeleton. The synthesis of 5,5-diphenyl-4-penten-2-one from ethyl levulinate provides a related example of building a complex carbon chain. researchgate.net

Advanced and Stereoselective Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated and selective methods for preparing α-ketophosphonates, including catalytic and green chemistry approaches.

Catalytic Strategies for Carbon-Phosphorus Bond Formation

Modern synthetic efforts have focused on developing catalytic methods to form the crucial C-P bond, offering milder reaction conditions and improved efficiency. organic-chemistry.org For instance, copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids with P(III)-nucleophiles provides a route to β-ketophosphonates. organic-chemistry.org While not a direct synthesis of α-ketophosphonates, this highlights the potential of catalytic systems.

Dual nickel/photoredox catalysis has emerged as a powerful tool for constructing α-substituted-β-ketophosphonates from aldehydes and α-bromophosphonates under mild conditions. rsc.org This approach avoids the use of strong bases or high temperatures. rsc.org Furthermore, enantioselective synthesis of chiral α-hydroxy phosphonates, which are precursors to α-ketophosphonates, has been achieved through organocatalytic cross-aldol reactions of α-ketophosphonates and ketones. nih.gov The resulting optically active α-hydroxy phosphonates can then be oxidized to chiral α-ketophosphonates. nih.gov Asymmetric transfer hydrogenation of α-ketophosphonates using ruthenium catalysts also provides a direct route to chiral α-hydroxy phosphonates with high enantioselectivity. acs.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. rsc.orgaithor.comsciencedaily.comuef.fi This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts. sciencedaily.comrsc.org For example, the Michaelis-Arbuzov reaction can be significantly accelerated using microwave irradiation, leading to a more energy-efficient process. researchgate.net

Optimization of Reaction Conditions and Isolation Techniques

The preparation of this compound can be efficiently achieved through the condensation of an appropriate ester with dimethyl methylphosphonate (B1257008). A general and mild procedure that is amenable to large-scale synthesis involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). researchgate.netnih.gov This method circumvents the need for cryogenic temperatures, often a requirement in similar condensations, by generating the phosphonate anion in the presence of the ester, which leads to a rapid and high-yielding reaction at 0°C. researchgate.net

A plausible synthetic route for this compound involves the reaction of methyl 4-phenylbutanoate with dimethyl methylphosphonate in the presence of LDA. The reaction would proceed as follows:

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: Proposed synthesis of this compound via LDA-mediated condensation.

A representative experimental procedure, adapted from the synthesis of a structurally similar compound, (2-oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester, would involve dissolving methyl 4-phenylbutanoate and dimethyl methylphosphonate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction mixture is then cooled to approximately 0°C, and a solution of LDA is added dropwise, maintaining the temperature below this point. The reaction is typically rapid, often completing within minutes of the LDA addition. researchgate.net

Post-reaction, the mixture is carefully quenched with an acid, such as 5 M hydrochloric acid, to neutralize the base and protonate the resulting enolate. The product is then extracted into an organic solvent, for instance, ethyl acetate (B1210297). The combined organic layers are subsequently washed with water and brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. nih.gov

Yield Enhancement and Purity Considerations

The yield and purity of this compound are critically dependent on several factors. The use of high-purity starting materials and strictly anhydrous reaction conditions are paramount to prevent side reactions. The stoichiometry of the reactants and the base is also a key parameter. Typically, a slight excess of the phosphonate and two equivalents of the base are employed to drive the reaction to completion and to deprotonate the acidic β-ketophosphonate product. nih.gov

The choice of base is crucial; while n-butyllithium (n-BuLi) and lithium hexamethyldisilazide (LiHMDS) can also be used to generate the phosphonate anion, LDA is often preferred as it can mitigate side reactions. researchgate.net The temperature of the reaction must be carefully controlled; allowing the temperature to rise significantly can lead to decomposition of the phosphonate anion and the formation of impurities. researchgate.net

Purification of the crude product is essential to obtain high-purity this compound. A common and effective method for the purification of β-ketophosphonates is column chromatography on silica (B1680970) gel. nih.gov The choice of eluent is critical for achieving good separation. For similar compounds, a gradient of ethyl acetate in hexanes has been used successfully. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and High-Performance Liquid Chromatography (HPLC). nih.gov For a structurally related compound, a purity of approximately 90% was achieved after workup, which was further improved to a high degree of purity by column chromatography. nih.gov

Table 1: Key Parameters for Yield Enhancement and Purity

ParameterConsiderationRationale
Starting Materials High purity, anhydrousMinimizes side reactions and impurities.
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base that promotes efficient reaction with fewer side products compared to other bases. researchgate.net
Stoichiometry Slight excess of dimethyl methylphosphonate, ~2 eq. of LDAEnsures complete conversion of the ester and deprotonation of the product. nih.gov
Temperature Maintained at or below 0°C during base additionPrevents decomposition of the phosphonate anion and reduces the formation of byproducts. researchgate.net
Purification Column chromatography (silica gel)Effective method for separating the desired product from unreacted starting materials and side products. nih.gov

Scalability of Synthetic Procedures

The described LDA-mediated condensation is reported to be operationally simple and amenable to large-scale preparations. researchgate.net The ability to conduct the reaction at 0°C instead of the much lower -78°C significantly simplifies the process from an engineering and cost perspective, making it more suitable for industrial applications. researchgate.net The use of commercially available LDA solutions further streamlines the procedure. researchgate.net

However, scaling up any chemical synthesis presents a unique set of challenges. For the synthesis of this compound, these would include:

Heat Management: The addition of the strong base (LDA) is an exothermic process. On a large scale, efficient heat dissipation is crucial to maintain the reaction temperature at the optimal 0°C and prevent runaway reactions or the formation of impurities. This may require specialized reactors with efficient cooling systems.

Mixing: Ensuring efficient mixing of the reactants and the base becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and incomplete reactions, ultimately affecting the yield and purity of the product.

Workup and Isolation: Handling and processing large volumes of flammable solvents and aqueous solutions require appropriate industrial-scale equipment and safety protocols. The extraction and purification steps, particularly large-scale column chromatography, can be complex and costly. Developing alternative purification methods such as crystallization or distillation, if feasible, would be advantageous for industrial production.

Reagent Handling: The large-scale handling of pyrophoric reagents like n-butyllithium (if used to prepare LDA in-situ) and the moisture-sensitive LDA requires specialized equipment and stringent safety measures.

Table 2: Scalability Considerations and Potential Solutions

ChallengePotential Solution
Heat Management Use of jacketed reactors with efficient cooling systems; controlled, slow addition of the base.
Mixing Employing powerful overhead stirrers or baffled reactors to ensure homogeneity.
Workup and Isolation Utilizing large-scale extraction equipment; exploring crystallization or distillation as alternatives to chromatography.
Reagent Handling Use of closed systems and inert atmosphere techniques; employing specialized pumps and transfer lines for pyrophoric and moisture-sensitive reagents.

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Oxo 5 Phenylpentyl Phosphonate

Reactivity of the Phosphonate (B1237965) Carbanion

The reactivity of dimethyl (2-oxo-5-phenylpentyl)phosphonate is largely centered around the generation and subsequent reactions of its corresponding carbanion.

Deprotonation and Anion Generation

The protons on the carbon atom situated between the phosphonate and ketone groups (the α-carbon) of this compound exhibit enhanced acidity. This increased acidity is due to the electron-withdrawing nature of both the phosphonate and the carbonyl groups, which stabilize the resulting conjugate base. youtube.com

Deprotonation is typically achieved by treatment with a suitable base to generate a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net Common bases used for this purpose include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and lithium diisopropylamide (LDA). acs.orgorganic-chemistry.orgorganic-chemistry.org The choice of base can influence the subsequent reactivity and stereoselectivity of the carbanion. wikipedia.org For instance, the use of LDA at low temperatures, such as 0°C, has been shown to be an efficient method for generating the anion while minimizing side reactions. acs.orgorganic-chemistry.org The resulting carbanion is a resonance-stabilized enolate, which is a potent nucleophile. youtube.com

The formation of the phosphonate carbanion is a critical step that precedes its participation in various chemical transformations. wikipedia.org

Nucleophilic Addition Reactions

The phosphonate carbanion generated from this compound is a strong nucleophile and readily participates in nucleophilic addition reactions. youtube.comwikipedia.org It can attack a variety of electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. youtube.comwikipedia.org This addition is the initial and rate-limiting step in the Horner-Wadsworth-Emmons reaction. wikipedia.org

In this step, the carbanion adds to the carbonyl group of the electrophile, forming a tetrahedral intermediate. youtube.com The nucleophilicity of the phosphonate carbanion is a key factor in the success of these addition reactions. chempedia.info

Role in Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity. wikipedia.orgnrochemistry.com this compound is a classic substrate for this reaction. acs.org

Mechanism of Alkene Formation via Oxaphosphetane Intermediates

The mechanism of the HWE reaction commences with the deprotonation of the β-ketophosphonate to yield the phosphonate carbanion. wikipedia.orgnrochemistry.com This is followed by the nucleophilic attack of the carbanion on an aldehyde or ketone, which leads to the formation of a tetrahedral intermediate. youtube.comnrochemistry.com This intermediate then undergoes an intramolecular cyclization, where the oxygen anion attacks the phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane. youtube.comnrochemistry.com

The formation of the oxaphosphetane is often the rate-determining step of the reaction. nrochemistry.com This cyclic intermediate is unstable and decomposes to give the final alkene product and a water-soluble dialkyl phosphate (B84403) byproduct, which can be easily separated from the reaction mixture. youtube.comwikipedia.org

Stereochemical Control in HWE Reactions (E/Z Selectivity)

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene, often favoring the formation of the (E)-isomer with high selectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com The stereochemical outcome is influenced by several factors, including the structure of the phosphonate and the aldehyde or ketone, the reaction conditions, and the nature of the cation associated with the base used. wikipedia.orgtandfonline.com

Generally, the HWE reaction provides the thermodynamically more stable (E)-alkene. organic-chemistry.orgnih.gov The formation of the (E)-isomer is favored because the transition state leading to the trans-alkene is lower in energy. nrochemistry.com Factors that can increase (E)-stereoselectivity include:

Increased steric bulk of the aldehyde. wikipedia.org

Higher reaction temperatures. wikipedia.org

The use of lithium salts over sodium or potassium salts. wikipedia.org

While the standard HWE reaction typically yields (E)-alkenes, modifications to the phosphonate reagent and reaction conditions can be employed to favor the formation of (Z)-alkenes. nrochemistry.comtandfonline.comnih.gov For instance, using phosphonates with electron-withdrawing groups, such as trifluoroethyl groups, in combination with specific base and solvent systems (e.g., KHMDS and 18-crown-6 (B118740) in THF at low temperatures), can lead to high (Z)-selectivity. tandfonline.comnih.gov

Transformations Involving the Ketone Functionality

The ketone functionality within this compound can also undergo various chemical transformations. For instance, the ketone can be reduced to a secondary alcohol. The reduction of similar β-ketophosphonates has been shown to be achievable with high diastereoselectivity using reagents like catecholborane. researchgate.net

Additionally, the ketone group can be a handle for further synthetic manipulations, such as the formation of enol derivatives or participation in other addition reactions. beilstein-journals.org The presence of both the ketone and phosphonate functionalities allows for a diverse range of chemical modifications, making this compound a valuable building block in organic synthesis. researchgate.net

Other Significant Chemical Transformations

While β-ketophosphonates are often the products of phospha-Michael additions, the stabilized carbanion derived from this compound can also act as a nucleophile in a Michael 1,4-conjugate addition reaction. rsc.orgresearchgate.net In this scenario, the phosphonate carbanion adds to an α,β-unsaturated carbonyl compound or other Michael acceptor.

This reaction pathway allows for the formation of a new carbon-carbon bond at the γ-position relative to the original carbonyl group of the Michael acceptor, leading to more complex molecular architectures. The reaction is typically catalyzed by a base, which generates the requisite nucleophilic carbanion from the β-ketophosphonate. rsc.org

The structure of this compound contains a flexible five-carbon chain with reactive functional groups at both ends (the phenyl group and the ketophosphonate moiety), which allows for the possibility of intramolecular reactions, including cyclizations.

One potential pathway involves an intramolecular Horner-Wadsworth-Emmons reaction. conicet.gov.arresearchgate.net If the terminal phenyl group were modified to contain an aldehyde, for instance, base treatment could induce an intramolecular cyclization to form a cyclic enone. Such strategies are valuable in the synthesis of cyclic natural products and other complex ring systems. conicet.gov.ar

Additionally, under specific conditions, rearrangements of the phosphonate group itself could occur, although such transformations are less common. The presence of both the ketone and the phosphonate functionalities allows for the potential design of tandem reactions where an initial transformation at one site triggers a subsequent reaction at the other, leading to complex molecular scaffolds.

Applications of Dimethyl 2 Oxo 5 Phenylpentyl Phosphonate in Complex Organic Synthesis

Construction of Carbon-Carbon Double Bonds with Controlled Stereochemistry

The primary application of Dimethyl (2-oxo-5-phenylpentyl)phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone method for the synthesis of alkenes. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form a carbon-carbon double bond. youtube.com

The HWE reaction is renowned for its high degree of stereocontrol, typically yielding the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.orgyoutube.com The mechanism begins with the deprotonation of the phosphonate (B1237965) at the α-carbon using a base to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water-soluble dialkyl phosphate (B84403) salt drives the reaction to completion and results in the formation of the alkene. wikipedia.orgorganic-chemistry.org

Several factors can be adjusted to influence the stereochemical outcome of the HWE reaction:

Nature of the Substrates : The steric bulk of the aldehyde and the phosphonate itself can impact the E/Z ratio of the product. wikipedia.org

Reaction Conditions : Temperature and the choice of base and solvent play a critical role. For instance, using lithium salts at higher temperatures often enhances (E)-selectivity. wikipedia.org

Modified Reagents : While the standard HWE reaction favors (E)-alkenes, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups like trifluoroethyl esters, can be employed to favor the formation of (Z)-alkenes. youtube.com

When this compound reacts with an aldehyde (R-CHO), the resulting product is an (E)-α,β-unsaturated ketone containing the 5-phenylpentyl moiety. This transformation is a reliable method for creating functionalized alkenes that are key intermediates in more complex syntheses. researchgate.net

Synthesis of Diverse Organic Scaffolds and Advanced Intermediates

The alkenes and functionalized carbonyl compounds derived from this compound are valuable precursors for a wide array of organic structures. researchgate.netresearchgate.net The reagent itself is considered a useful research chemical and building block for constructing more elaborate molecular frameworks.

Table 1: Synthetic Applications and Resulting Scaffolds

Reaction TypeReagentCo-reactantProduct Scaffold
Horner-Wadsworth-EmmonsThis compoundAldehyde/Ketone(E)-α,β-Unsaturated Ketone
Biginelli ReactionThis compoundAldehyde, Urea (B33335)Dihydropyrimidinone Phosphonate
Intramolecular HWEUgi Adduct from the phosphonate-Pyrrolidinones, Pyridines

Due to its ability to introduce a specific keto-alkyl-aryl chain, this compound serves as an important intermediate in the synthesis of fine chemicals. The products of its HWE reactions, α,β-unsaturated ketones, are particularly versatile. These enones can undergo a variety of subsequent transformations, including Michael additions, reductions, and cycloadditions, to build up molecular complexity and access a range of valuable chemical entities.

The Horner-Wadsworth-Emmons reaction is a widely used strategy in the total synthesis of natural products. conicet.gov.arresearchgate.net Phosphonate reagents are instrumental in assembling key fragments of complex molecules such as macrocycles, lipids, and alkaloids. conicet.gov.ar this compound can be used to construct crucial carbon skeletons that form the backbone of various natural products. researchgate.netnih.gov For example, the synthesis of prostaglandins (B1171923) and their analogs often relies on phosphonate-based olefinations to install specific double bonds within the molecule. researchgate.net The enone functionality created via the HWE reaction is a common motif in natural products and serves as a handle for further stereocontrolled modifications. conicet.gov.ar

Development of Novel Synthetic Methodologies

The reactivity of β-ketophosphonates like this compound makes them suitable for inclusion in more complex, modern synthetic strategies that aim for efficiency and molecular diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency. researchgate.net β-Ketophosphonates are known to participate in certain MCRs. For instance, in a modified Biginelli reaction, a β-ketophosphonate can react with an aldehyde and urea to produce dihydropyrimidinone phosphonates, which are heterocyclic compounds of interest. researchgate.netbeilstein-journals.org This demonstrates the potential of this compound to be used in the one-pot synthesis of complex heterocyclic structures. beilstein-journals.org Another example involves the Ugi four-component reaction, where a phosphonate-containing acid can be incorporated to generate an adduct that is primed for a subsequent intramolecular HWE cyclization, yielding highly substituted heterocycles like pyrrolidinones. researchgate.net

Cascade or tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient synthetic approach. researchgate.net The product of an HWE reaction using this compound—an α,β-unsaturated ketone—is an ideal substrate for initiating such cascades. For example, the enone can undergo a Michael addition followed by an intramolecular cyclization, such as an aldol (B89426) reaction, to rapidly construct cyclic and polycyclic systems. The integration of the HWE reaction into a one-pot sequence, for example, following an initial oxidation of an alcohol to an aldehyde, further exemplifies its utility in tandem processes. researchgate.net

Spectroscopic and Structural Characterization for Elucidating the Chemical Compound S Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and environment of individual protons and carbon atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

A ¹H NMR spectrum of Dimethyl (2-oxo-5-phenylpentyl)phosphonate would be expected to show distinct signals corresponding to the different types of protons present in the molecule.

Aromatic Protons: The five protons on the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum.

Methylene (B1212753) Protons: The spectrum would contain signals for the four methylene groups (-CH₂-). The protons of the methylene group adjacent to the phosphonate (B1237965) group would exhibit coupling to the phosphorus atom, resulting in a characteristic splitting pattern. The other methylene protons would show splitting patterns based on their proximity to each other and to the phenyl and carbonyl groups.

Methoxy (B1213986) Protons: The six protons of the two methoxy groups (-OCH₃) attached to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus atom.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.1-7.3Multiplet5HC₆H₅
~ 3.7Doublet6H2 x -OCH₃
~ 3.1Doublet2HP-CH₂-C=O
~ 2.8Triplet2HC₆H₅-CH₂-
~ 2.6Triplet2H-CH₂-C=O
~ 1.8Quintet2H-CH₂-CH₂-CH₂-

Carbon-13 NMR (¹³C NMR) for Carbon Framework and Functional Groups

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: A signal corresponding to the ketone carbonyl carbon (C=O) would be expected in the downfield region of the spectrum.

Aromatic Carbons: The six carbons of the phenyl ring would produce several signals in the aromatic region.

Aliphatic Carbons: The methylene and methoxy carbons would appear in the upfield region. The carbon atom of the methylene group adjacent to the phosphorus atom would show coupling to the phosphorus nucleus.

Below is a table of anticipated ¹³C NMR chemical shifts.

Chemical Shift (ppm)Assignment
~ 205C=O
~ 141C (aromatic, substituted)
~ 128.5CH (aromatic)
~ 128.3CH (aromatic)
~ 126CH (aromatic)
~ 53-OCH₃
~ 45P-CH₂
~ 35C₆H₅-CH₂
~ 29-CH₂-C=O
~ 24-CH₂-CH₂-CH₂-

Phosphorus-31 NMR (³¹P NMR) for Phosphorus Environment

³¹P NMR spectroscopy is specifically used to analyze compounds containing phosphorus. For this compound, a single signal would be expected in the typical chemical shift range for a phosphonate ester, confirming the presence and electronic environment of the phosphorus atom. The precise chemical shift would provide insight into the nature of the substituents attached to the phosphorus atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connections between the different functional groups, such as linking the phosphonate group to the keto-pentyl chain and the phenyl group to the end of the chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3050-3000C-H stretchAromatic
~ 2950-2850C-H stretchAliphatic
~ 1715C=O stretchKetone
~ 1600, 1495C=C stretchAromatic Ring
~ 1250P=O stretchPhosphonate
~ 1050-1020P-O-C stretchPhosphonate

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (270.27 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₉O₄P).

Fragmentation Pattern: The molecule would be expected to fragment in a predictable manner under electron ionization. Common fragmentation pathways would include cleavage adjacent to the carbonyl group and the loss of the methoxy groups from the phosphonate moiety. Analysis of these fragment ions would further support the proposed structure.

m/zPossible Fragment
270[M]⁺
239[M - OCH₃]⁺
161[M - P(O)(OCH₃)₂]⁺
109[P(O)(OCH₃)₂]⁺
91[C₇H₇]⁺ (tropylium ion)

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

In the absence of direct crystallographic data for the target compound, studies on other phosphonate derivatives suggest that X-ray crystallography could resolve any stereochemical ambiguities and provide a detailed picture of the solid-state packing. For analogous compounds, this method has been crucial in verifying the spatial orientation of the phosphonate group relative to the rest of the molecule.

Advanced Spectroscopic Techniques for Detailed Structural Insight

The structural characterization of this compound would typically involve a combination of advanced spectroscopic methods to provide a comprehensive understanding of its molecular framework. Based on data from analogous compounds, the expected spectroscopic signatures are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex, showing distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the phosphonate ester, and the various methylene groups in the pentyl chain. The coupling of protons with the phosphorus atom would lead to characteristic splitting patterns, providing key information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule, including the carbonyl carbon of the ketone, the carbons of the phenyl ring, the methoxy carbons, and the carbons of the alkyl chain.

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected in the characteristic region for phosphonate esters, confirming the presence and electronic environment of the phosphorus atom.

Infrared (IR) Spectroscopy:

The IR spectrum would reveal the presence of key functional groups. Strong absorption bands are anticipated for the phosphoryl (P=O) stretching vibration, the carbonyl (C=O) stretching of the ketone, and the P-O-C stretching vibrations. The aromatic C-H and C=C stretching vibrations from the phenyl group would also be prominent.

Mass Spectrometry (MS):

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern would offer further structural clues, with characteristic losses of the phosphonate moiety and fragments corresponding to the phenylpentyl chain.

Table of Expected Spectroscopic Data (Based on Analogous Compounds)

TechniqueExpected Observations
¹H NMR Signals for aromatic, methoxy, and alkyl protons with P-H coupling.
¹³C NMR Resonances for carbonyl, aromatic, methoxy, and alkyl carbons.
³¹P NMR A single peak characteristic of a phosphonate ester.
IR Strong absorptions for P=O, C=O, and P-O-C bonds.
MS Molecular ion peak corresponding to C₁₃H₁₉O₄P and characteristic fragmentation.

Computational and Theoretical Studies of Dimethyl 2 Oxo 5 Phenylpentyl Phosphonate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.netvub.be For a molecule like Dimethyl (2-oxo-5-phenylpentyl)phosphonate, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). researchgate.net

These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry provides a static, low-energy snapshot of the molecule. For instance, the calculations would define the spatial relationship between the phenyl ring, the pentyl chain, the ketone group, and the dimethyl phosphonate (B1237965) moiety. Theoretical studies on similar ketones and phosphonates show that DFT methods can produce structures that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov

The electronic structure, also derivable from these calculations, offers a map of electron density. This reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its chemical behavior. Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G(d,p))
Bond LengthP=O~1.48 Å
Bond LengthP-C~1.82 Å
Bond LengthC=O (ketone)~1.23 Å
Bond LengthC-C (keto-methylene)~1.52 Å
Bond AngleO=P-C~115°
Bond AngleP-C-C(O)~112°
Dihedral AngleP-C-C(O)-CVaries with conformation

Conformational Analysis and Energy Landscapes

Molecules with single bonds, like this compound, are not static but exist as an equilibrium of different spatial arrangements, or conformers. Conformational analysis maps the potential energy of the molecule as a function of rotation around these single bonds. This creates an energy landscape where energy minima correspond to stable conformers and energy maxima represent the transition states between them. nih.gov

For this phosphonate, key rotations would occur around the C-C bonds of the pentyl chain and the P-C bond. Studies on similar long-chain molecules and phosphonates indicate that the relative orientation of the bulky phenyl group, the carbonyl group, and the phosphonate group will dictate the most stable conformations. acs.orgmdpi.com These preferred arrangements are governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as weak hydrogen bonds. mdpi.com

Computational methods can systematically rotate specific dihedral angles and calculate the energy at each step to build a potential energy surface. This allows for the identification of the global minimum energy conformer and other low-energy conformers that may be present in significant populations at room temperature. nih.govdalalinstitute.com Solvent effects, often modeled using a Polarizable Continuum Model (PCM), can also be included, as they can influence conformational preferences. comporgchem.com

Elucidation of Reaction Mechanisms and Transition States using Computational Models

β-Ketophosphonates are crucial intermediates in reactions like the Horner-Wadsworth-Emmons (HWE) olefination, which is used to synthesize alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.com Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of such reactions. nih.govresearchgate.net

By modeling the reaction of this compound's carbanion (formed by deprotonation of the α-carbon) with an aldehyde, for example, the entire reaction pathway can be mapped. This involves identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate. researchgate.netnih.gov

DFT calculations are employed to locate the geometry of transition states and intermediates. researchgate.netcam.ac.uk Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net These models can explain the stereoselectivity of the HWE reaction, predicting why, for instance, the (E)-alkene is often the major product. wikipedia.orgnih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. arxiv.orgdiva-portal.org These predictions are invaluable for structure verification and for interpreting complex experimental spectra. comporgchem.comyoutube.com

For this compound, DFT calculations can be used to compute the magnetic shielding tensors of each nucleus (e.g., ¹H, ¹³C, ³¹P). nih.govnih.gov These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard, like tetramethylsilane. Comparing the predicted NMR spectrum with an experimentally obtained one serves as a stringent test of the accuracy of the computed structure. comporgchem.comgithub.io Discrepancies can point to an incorrect structural assignment or highlight dynamic processes not captured by the static computational model.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated. diva-portal.org This generates a theoretical infrared (IR) spectrum. The predicted frequencies for key functional groups, such as the C=O stretch of the ketone and the P=O stretch of the phosphonate, can be compared with experimental IR data to confirm their presence and probe their electronic environment. vub.benih.gov

Table 2: Illustrative Comparison of Experimental vs. Predicted Spectroscopic Data (Note: This table is a hypothetical example. Experimental values would need to be measured, and predicted values would be the result of specific DFT calculations, such as GIAO-DFT for NMR.)

SpectrumParameterTypical Experimental ValuePredicted Value (Illustrative)
³¹P NMRChemical Shift (δ)~18-22 ppm20.5 ppm
¹³C NMRC=O Chemical Shift (δ)~195-205 ppm201.0 ppm
IRP=O Stretch (ν)~1240-1260 cm⁻¹1252 cm⁻¹
IRC=O Stretch (ν)~1710-1725 cm⁻¹1718 cm⁻¹

Insights into Reactivity and Selectivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a qualitative model used to explain and predict chemical reactivity. unesp.bryoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net

For this compound, the HOMO is the orbital from which the molecule is most likely to donate electrons, making it a nucleophile or base. The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The energy and spatial distribution of these orbitals are calculated using quantum chemical methods. sapub.org

In the context of the HWE reaction, the HOMO of the phosphonate carbanion would be analyzed. Its shape and energy would indicate the primary site of nucleophilic attack on the LUMO of an aldehyde or ketone. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is also an important indicator of reactivity; a smaller gap generally implies a more facile reaction. researchgate.net FMO analysis can thus provide a visual and quantitative basis for understanding why reactions occur at specific sites and with specific selectivities. youtube.comnih.gov

Synthesis and Exploration of Derivatives and Analogues of Dimethyl 2 Oxo 5 Phenylpentyl Phosphonate

Modification of the Phosphonate (B1237965) Ester Groups

The identity of the ester groups on the phosphorus atom significantly influences the reactivity and physical properties of β-ketophosphonates. While the parent compound is a dimethyl ester, a variety of other dialkyl and even cyclic phosphonates can be synthesized.

A common method for synthesizing different phosphonate esters is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an appropriate α-haloketone. stackexchange.comresearchgate.net For instance, reacting triethyl phosphite with 1-chloro-5-phenyl-2-pentanone would yield diethyl (2-oxo-5-phenylpentyl)phosphonate. Another versatile method is the acylation of the lithiated salt of a dialkyl methylphosphonate (B1257008) with an ester. stackexchange.com This approach allows for the introduction of various ester groups on the phosphonate moiety by starting with the corresponding dialkyl methylphosphonate.

Transesterification of a parent phosphonate, such as dimethyl (2-oxo-5-phenylpentyl)phosphonate, with different alcohols under catalytic conditions presents another route to diverse ester groups. mdpi.com For example, microwave-assisted alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) with various alcohols provides a convenient method for synthesizing a range of dialkyl and cyclic H-phosphonates, which can then be further functionalized. mdpi.com

The nature of the phosphonate ester group can affect the stereochemical outcome of reactions like the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.org For instance, the use of bulkier ester groups can influence the E/Z selectivity of the resulting alkene.

Table 1: Examples of Phosphonate Ester Modifications

Starting Material (Phosphite) Resulting Phosphonate Ester
Trimethyl phosphite This compound
Triethyl phosphite Diethyl (2-oxo-5-phenylpentyl)phosphonate
Triisopropyl phosphite Diisopropyl (2-oxo-5-phenylpentyl)phosphonate

Structural Variations of the 2-oxo-5-phenylpentyl Moiety

Modifying the carbon backbone of the 2-oxo-5-phenylpentyl moiety leads to a wide array of analogues with potentially different biological activities and synthetic utilities. These variations can include altering the length of the alkyl chain, substituting the phenyl ring, or introducing functional groups.

Synthesis of these analogues often follows similar strategies to the parent compound, such as the acylation of a lithiated phosphonate with a modified ester. For example, to synthesize an analogue with a shorter or longer alkyl chain, one would start with an ester such as methyl 4-phenylbutanoate or methyl 6-phenylhexanoate, respectively. stackexchange.com

Substituents on the phenyl ring can be introduced by using appropriately substituted starting materials, like methyl 5-(4-chlorophenyl)pentanoate. These substitutions can modulate the electronic properties and steric bulk of the molecule.

Furthermore, functional groups can be introduced at various positions. For example, α-substitution on the carbon between the carbonyl and phosphonate groups can be achieved by alkylating the enolate of the β-ketophosphonate. core.ac.uk Additionally, reactions can be performed at the γ-position of the β-ketophosphonate, as demonstrated by catalytic formal aldol (B89426) condensation reactions with aldehydes to form γ,δ-unsaturated β-ketophosphonates. researchgate.net The synthesis of cyclopropyl (B3062369) analogues of related phosphonates has also been explored to create conformationally restricted molecules for biological evaluation. nih.gov

Table 2: Examples of Structural Variations

Variation Type Example Compound Name
Chain Length Modification Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Phenyl Ring Substitution Dimethyl (2-oxo-5-(4-methoxyphenyl)pentyl)phosphonate
α-Substitution Dimethyl (1-methyl-2-oxo-5-phenylpentyl)phosphonate

Comparative Studies of Reactivity and Synthetic Utility of Analogues

The structural modifications discussed in the previous sections have a profound impact on the reactivity and synthetic utility of the resulting phosphonate analogues, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com

The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgthieme-connect.com The reactivity of the phosphonate reagent is influenced by the electronic nature of the ester groups and the substituents on the carbon backbone. Electron-withdrawing groups on the phosphonate ester, such as trifluoroethyl groups, can increase the acidity of the α-protons, facilitating carbanion formation. mdpi.com

The stereoselectivity of the HWE reaction is a critical aspect. Generally, stabilized phosphonates, like β-ketophosphonates, tend to produce (E)-alkenes. wikipedia.orguchicago.edu However, the specific reaction conditions, including the base, solvent, and temperature, can significantly influence the E/Z ratio of the product. wikipedia.orgacs.org For example, studies have shown that the choice of cation (Li+, Na+, K+) can affect the stereochemical outcome. wikipedia.org

Comparative studies often involve reacting a series of phosphonate analogues with a standard aldehyde or ketone under identical conditions to evaluate differences in yield and stereoselectivity. tandfonline.com For instance, comparing the reactivity of dimethyl, diethyl, and diisopropyl esters of (2-oxo-5-phenylpentyl)phosphonate in the HWE reaction with benzaldehyde (B42025) would provide valuable insights into the steric and electronic effects of the ester groups.

The utility of these analogues extends beyond simple olefination. For example, phosphonate analogues with specific functional groups can be used in intramolecular HWE reactions to construct cyclic systems, including macrocycles found in natural products. thieme-connect.com The development of chiral phosphonate reagents has also enabled asymmetric olefination reactions. researchgate.net

Design and Synthesis of Advanced Phosphonate-Based Reagents

Building upon the fundamental understanding of structure-reactivity relationships, chemists have designed and synthesized more advanced phosphonate-based reagents for specialized applications. These reagents often incorporate additional functional groups or chiral auxiliaries to achieve high levels of control and efficiency in synthesis.

One area of focus is the development of reagents for the synthesis of complex natural products. thieme-connect.comuiowa.edu For example, β-ketophosphonates incorporating bicyclic scaffolds have been synthesized as key intermediates for prostaglandin (B15479496) analogues. nih.govrsc.org These advanced reagents allow for the introduction of complex structural motifs in a single step.

Another direction is the synthesis of fluorinated phosphonate reagents. constructor.university Fluorine substitution can significantly alter the chemical and physical properties of molecules, and fluorinated phosphonates are valuable tools for the synthesis of fluorinated organic compounds. For instance, the synthesis of a bench-stable 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate has been reported, which serves as a versatile building block for the synthesis of fluorinated cyclopropanes and β-alkoxy vinyl phosphonates. constructor.university

Furthermore, phosphonate analogues of biological molecules are designed as inhibitors of specific enzymes. For example, phosphonate analogues of 2-oxo acids have been shown to be selective inhibitors of 2-oxoglutarate and 2-oxoadipate dehydrogenases. nih.govfrontiersin.org

The design of these advanced reagents often relies on computational studies to predict their reactivity and selectivity, coupled with sophisticated synthetic strategies to access these complex molecules. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of β-ketophosphonates, including Dimethyl (2-oxo-5-phenylpentyl)phosphonate, often relies on methods like the Michaelis-Arbuzov reaction. While effective, these routes can suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and the generation of stoichiometric byproducts. frontiersin.org Future research will undoubtedly focus on developing greener and more atom-economical synthetic strategies.

Key areas of development include:

Catalytic C-P Bond Formation: Moving away from classical methods, research into palladium, copper, or nickel-catalyzed cross-coupling reactions, such as the Hirao coupling, could provide milder and more efficient pathways to the target molecule and its analogs. wikipedia.orgorganic-chemistry.org

Green Solvents and Catalysts: The adoption of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions is a critical direction. frontiersin.orgmdpi.com For instance, a PEG/KI catalytic system has been shown to be effective for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding volatile organic solvents. frontiersin.org Similarly, the oxidation of precursor α-hydroxyphosphonates, which can be synthesized under solventless conditions using biosourced catalysts, presents a green alternative. mdpi.comnih.gov

One-Pot Procedures: Designing tandem reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing waste from intermediate purification steps. A potential route could involve a catalyzed addition followed by an in-situ oxidation to generate the β-ketophosphonate structure.

Synthetic StrategyCatalyst/MediumPotential Advantages
Catalytic Cross-CouplingPalladium, Copper, NickelMilder conditions, broader substrate scope
Green Chemistry ApproachPEG/KI, EcocatalystsReduced use of toxic solvents, sustainability
Oxidation of α-hydroxyphosphonatesNeutral alumina (B75360) supported KMnO4Avoids harsher reagents, can be solvent-free nih.gov

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Expanding the Scope of Stereoselective Transformations

Chirality is a cornerstone of modern drug discovery and materials science. The development of methods to control the stereochemistry of reactions involving this compound or to create chiral analogs is a significant and underexplored area.

Future research will likely target:

Asymmetric Reduction: The stereoselective reduction of the ketone functionality in this compound would yield chiral β-hydroxyphosphonates, which are valuable building blocks. This could be achieved using chiral catalysts or enzymatic systems.

Enantioselective Synthesis: Developing catalytic, enantioselective methods to synthesize P-chirogenic analogs of this compound is a major challenge. Recent advances in the catalytic enantioselective desymmetrization of prochiral phosphonate (B1237965) esters using chiral bases offer a promising starting point. nih.gov

Diastereoselective Reactions: For substrates that already contain a stereocenter, exploring diastereoselective reactions at the ketone or the α-carbon would allow for the synthesis of complex molecules with multiple, well-defined stereocenters. The stereoselective transesterification of P-chirogenic phosphinates, which proceeds with an inversion of configuration, demonstrates the potential for high stereochemical control in phosphonate chemistry. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher purity of products. researchgate.netvapourtec.com Integrating the synthesis and reactions of this compound into such platforms is a logical next step for its industrial and large-scale academic application.

Key research directions include:

Continuous Flow Synthesis: Developing robust flow-based protocols for the synthesis of this compound itself. This could involve packed-bed reactors with immobilized catalysts or reagents to simplify purification. The synthesis of related α-aminophosphonates has already been successfully demonstrated in continuous flow microwave reactors. researchgate.net

Automated Library Synthesis: Using the flow platform, this compound could serve as a central building block in an automated synthesis workflow. By systematically reacting it with a library of different reagents (e.g., in Horner-Wadsworth-Emmons reactions), a large and diverse set of derivatives could be rapidly generated for screening purposes. vapourtec.com

Flow-Based Multi-step Synthesis: Designing multi-step sequences where the output of one flow reactor is directly fed into the next. This would enable the efficient construction of complex target molecules starting from simple precursors, with this compound as a key intermediate. rsc.org

Deeper Theoretical Understanding of Reactivity and Selectivity

While experimental work provides the foundation of synthetic chemistry, computational and theoretical studies offer invaluable insights into reaction mechanisms, reactivity, and the origins of selectivity. For this compound, a deeper theoretical understanding could accelerate experimental discovery.

Unexplored avenues include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction pathways of key transformations, such as the Horner-Wadsworth-Emmons reaction or nucleophilic additions to the keto group. This can help rationalize observed outcomes and predict the effects of substrate or catalyst modifications. DFT calculations have been successfully used to explain the E/Z stereochemistry of related iminophosphonates. benthamdirect.comresearchgate.net

Predicting Catalyst Performance: Computational screening of potential catalysts for new reactions involving the phosphonate. This can help identify promising candidates before committing to extensive experimental work, saving time and resources.

Understanding Non-covalent Interactions: Investigating the role of subtle non-covalent interactions in controlling the stereoselectivity of reactions. This knowledge is crucial for the rational design of new chiral catalysts and auxiliaries.

Exploration of New Catalytic Systems for Phosphonate-Mediated Reactions

The phosphonate moiety itself can participate in or influence catalytic processes. The development of novel catalytic systems that leverage the unique properties of this compound and related structures is a fertile ground for research. scispace.com

Future research could focus on:

Phosphonate-Containing Ligands: Using the phosphonate group as an anchor to coordinate with metal centers, thereby creating novel ligands for catalysis. Metal phosphonates have shown promise as heterogeneous catalysts in various organic reactions, including C-C coupling. scispace.com

Bifunctional Catalysis: Designing catalysts that can simultaneously activate both the ketone and the phosphonate moieties, or the α-carbon, to enable novel transformations. For example, a Lewis acid could coordinate to the ketone while a base activates the α-carbon for alkylation.

Organocatalysis: Exploring the use of chiral organocatalysts to mediate enantioselective reactions. Pyridinium perchlorate (B79767) has been shown to be an effective organocatalyst for the synthesis of other α-substituted phosphonates. researchgate.net A bifunctional iminophosphorane superbase has also been used for enantioselective nucleophilic substitution on a phosphonate ester. nih.gov

Catalytic System TypePotential ApplicationRelevant Findings
Metal PhosphonatesHeterogeneous catalysis (e.g., Suzuki, Heck, Sonogashira couplings)Mesoporous TiO2-supported copper(I) phosphonate catalysts are active in Sonogashira-type coupling. scispace.com
Bifunctional OrganocatalystsEnantioselective synthesisCinchona-derived catalysts and chiral phase-transfer catalysts have been explored for desymmetrization. nih.gov
Lewis/Brønsted Acid CatalysisActivation of the carbonyl for nucleophilic attackVarious Lewis acids are known to catalyze the Pudovik and Abramov reactions for α-hydroxyphosphonate synthesis. nih.gov

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Q & A

Q. What are the recommended synthetic routes for dimethyl (2-oxo-5-phenylpentyl)phosphonate, and how can reaction efficiency be optimized?

this compound can be synthesized via photoinduced formal deformylative phosphonylation. A scalable method involves using 4DPAIPN as a photocatalyst under blue LED irradiation (30 W) in dichloromethane (DCM) with triethylamine as a base. Key parameters for optimization include catalyst loading (1 mol%), stoichiometric ratios (1:2 substrate-to-reagent), and reaction time (24 hours). Post-reaction purification via column chromatography with ethyl acetate/dichloromethane/methanol gradients yields the product in ~69% yield .

Q. What safety protocols are critical when handling this compound?

This compound exhibits acute toxicity (Category 4, H302) and skin/eye irritation (Categories 2/2A). Mandatory precautions include:

  • Use of fume hoods and local exhaust ventilation to avoid aerosol/dust inhalation.
  • Personal protective equipment (PPE): nitrile gloves, flame-resistant lab coats, and safety goggles.
  • Emergency procedures: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Store away from strong oxidizers in a cool, ventilated area .

Q. How can the structural identity of this compound be confirmed?

Employ a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^{1}H, 13^{13}C, and 31^{31}P spectra to confirm the phosphonate group and substituents.
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • X-ray crystallography : Resolve hydrogen-bonding networks and spatial arrangement, as demonstrated in analogous phosphonate esters .

Advanced Research Questions

Q. How does stereochemical control influence the synthesis of phosphonate derivatives, and what methods mitigate diastereomer formation?

Stereochemical control is critical for bioactive phosphonates. Reductive amination with dimethyl phosphite on amino acids can enforce stereoselectivity, reducing diastereomer purification steps. For example, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can bias reaction pathways, as seen in Bestmann-Ohira reagent applications .

Q. What mechanistic insights explain the photoinduced deformylative phosphonylation reaction?

The reaction proceeds via a radical-mediated pathway:

  • Initiation : Blue light (450 nm) excites the photocatalyst (4DPAIPN), generating a radical species.
  • Propagation : The substrate undergoes C–O bond cleavage, forming an alkyl radical that couples with the phosphonate reagent.
  • Termination : Quenching with methanol and subsequent fluoride-mediated deprotection yields the final product. Mechanistic studies using radical traps (e.g., TEMPO) confirm this pathway .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved for phosphonate derivatives?

Discrepancies between solution-state NMR and solid-state crystallographic data often arise from dynamic effects (e.g., conformational flexibility). Strategies include:

  • Variable-temperature NMR to assess rotational barriers.
  • DFT calculations to model lowest-energy conformers.
  • Cross-validation with 31^{31}P-1^{1}H heteronuclear correlation (HETCOR) experiments .

Q. What are the challenges in scaling up phosphonate synthesis, and how can they be addressed?

Scale-up issues include:

  • Photoreactor design : Uniform light distribution is critical; microfluidic reactors enhance photon efficiency.
  • Purification : Replace column chromatography with recrystallization or distillation.
  • Byproduct management : Optimize stoichiometry to minimize side reactions (e.g., over-oxidation). Gram-scale syntheses of analogous compounds achieved 69% yield using 18-crown-6/KF for deprotection .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in phosphonate samples?

  • HPLC-MS : Detects low-abundance impurities (e.g., unreacted starting materials) with ppm-level sensitivity.
  • GC-FID : Quantifies volatile byproducts (e.g., residual solvents).
  • ICP-OES : Monitors phosphorus content to verify stoichiometry .

Q. How do solvent polarity and reaction temperature influence phosphonate reactivity?

Polar aprotic solvents (e.g., DCM, DMF) stabilize transition states in nucleophilic substitutions. Elevated temperatures (e.g., 80°C) accelerate reactions but risk side-product formation (e.g., hydrolysis). Solvent screening via Design of Experiments (DoE) optimizes yield and selectivity .

Q. What computational tools aid in predicting the environmental fate of this compound?

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
  • QM/MM simulations : Model hydrolysis pathways in aqueous environments.
  • Ecotoxicology databases : Cross-reference with structurally similar phosphonates to assess toxicity .

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Feasible Synthetic Routes

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Dimethyl (2-oxo-5-phenylpentyl)phosphonate
Reactant of Route 2
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Dimethyl (2-oxo-5-phenylpentyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.